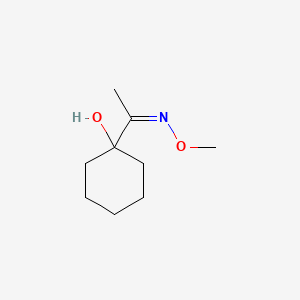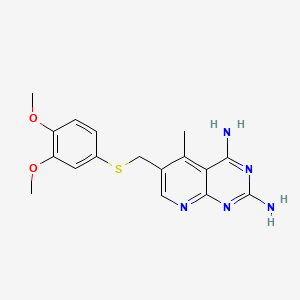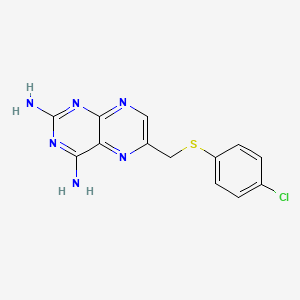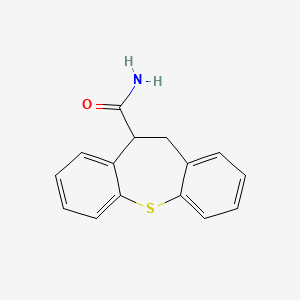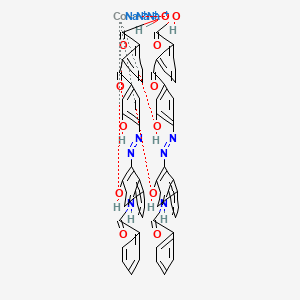
Trisodium bis(2-(4-((8-(benzoylamino)-2-hydroxy-1-naphthyl)azo)-3-hydroxybenzoyl)benzoato(3-))cobaltate(3-)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trisodium bis[2-[4-[[8-(benzoylamino)-2-hydroxy-1-naphthyl]azo]-3-hydroxybenzoyl]benzoato(3-)]cobaltate(3-) is a complex organic compound with a cobalt center. It is known for its vibrant color properties, making it useful in various industrial applications, particularly in dyes and pigments.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Trisodium bis[2-[4-[[8-(benzoylamino)-2-hydroxy-1-naphthyl]azo]-3-hydroxybenzoyl]benzoato(3-)]cobaltate(3-) involves multiple steps, starting with the preparation of the azo compound. The process typically includes:
Diazotization: The primary amine group of 8-(benzoylamino)-2-hydroxy-1-naphthyl is diazotized using sodium nitrite and hydrochloric acid.
Coupling Reaction: The diazonium salt formed is then coupled with 3-hydroxybenzoylbenzoic acid under alkaline conditions to form the azo compound.
Complexation: The azo compound is then reacted with cobalt salts in the presence of sodium hydroxide to form the final trisodium complex.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and stringent quality control measures to ensure consistency.
化学反应分析
Types of Reactions
Trisodium bis[2-[4-[[8-(benzoylamino)-2-hydroxy-1-naphthyl]azo]-3-hydroxybenzoyl]benzoato(3-)]cobaltate(3-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in its color properties.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Substitution: The compound can undergo substitution reactions, particularly at the benzoylamino and hydroxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
Oxidation: Oxidized derivatives with altered color properties.
Reduction: Amines and other reduced fragments.
Substitution: Substituted derivatives with modified functional groups.
科学研究应用
Trisodium bis[2-[4-[[8-(benzoylamino)-2-hydroxy-1-naphthyl]azo]-3-hydroxybenzoyl]benzoato(3-)]cobaltate(3-) has several scientific research applications:
Chemistry: Used as a dye in analytical chemistry for detecting metal ions.
Biology: Employed in staining techniques for biological specimens.
Medicine: Investigated for potential use in diagnostic imaging due to its cobalt content.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
作用机制
The compound exerts its effects primarily through its azo and cobalt components. The azo groups are responsible for its color properties, while the cobalt center can interact with various biological molecules. The exact mechanism involves:
Molecular Targets: The compound can bind to proteins and nucleic acids, altering their function.
Pathways Involved: It can participate in redox reactions, influencing cellular oxidative stress levels.
相似化合物的比较
Similar Compounds
- Trisodium bis[2-[4-[[3-(benzoylamino)-2-hydroxy-1-naphthyl]azo]-3-hydroxybenzoyl]benzoato(3-)]chromate(3-)
- Trisodium bis[2-[4-[[2,4-dihydroxy-3-[(2-methyl-4-sulphophenyl)azo]phenyl]azo]benzoato(3-)]chromate(3-)
Uniqueness
Trisodium bis[2-[4-[[8-(benzoylamino)-2-hydroxy-1-naphthyl]azo]-3-hydroxybenzoyl]benzoato(3-)]cobaltate(3-) is unique due to its specific combination of azo groups and cobalt center, which imparts distinct color properties and potential biological activity not seen in similar compounds with different metal centers or substituents.
属性
CAS 编号 |
84304-12-1 |
|---|---|
分子式 |
C62H42CoN6Na3O12+3 |
分子量 |
1190.9 g/mol |
IUPAC 名称 |
trisodium;2-[4-[(8-benzamido-2-hydroxynaphthalen-1-yl)diazenyl]-3-hydroxybenzoyl]benzoic acid;cobalt |
InChI |
InChI=1S/2C31H21N3O6.Co.3Na/c2*35-25-16-14-18-9-6-12-24(32-30(38)19-7-2-1-3-8-19)27(18)28(25)34-33-23-15-13-20(17-26(23)36)29(37)21-10-4-5-11-22(21)31(39)40;;;;/h2*1-17,35-36H,(H,32,38)(H,39,40);;;;/q;;;3*+1 |
InChI 键 |
MDWOWHZOSUTNPY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=C(C=C3)O)N=NC4=C(C=C(C=C4)C(=O)C5=CC=CC=C5C(=O)O)O.C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=C(C=C3)O)N=NC4=C(C=C(C=C4)C(=O)C5=CC=CC=C5C(=O)O)O.[Na+].[Na+].[Na+].[Co] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-O-(3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl) 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B12699987.png)

![N-[2-(4-benzhydrylpiperazin-1-yl)ethyl]-N,4,6-trimethyl-5-nitropyridin-2-amine;trihydrochloride](/img/structure/B12699994.png)

